

An In-depth Technical Guide to Sodium Lauroyl Lactylate (CAS 13557-75-0)

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Compound of Interest

Compound Name: Sodium lauroyl lactylate

Cat. No.: B077798

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sodium Lauroyl Lactylate** (SLL), an anionic surfactant with the CAS number 13557-75-0. It details its physicochemical properties, synthesis, mechanisms of action, and applications, with a focus on its relevance to research and development.

Physicochemical Properties

Sodium Lauroyl Lactylate is the sodium salt of the ester formed from lauric acid and lactic acid.^{[1][2]} It is a versatile and biodegradable ingredient derived from natural and bio-renewable resources.^{[1][3]} Its amphiphilic structure, featuring a 12-carbon lauryl chain (hydrophobic tail) and a hydrophilic lactylate headgroup, allows it to effectively reduce surface tension and stabilize oil-in-water emulsions.^{[4][5]}

Quantitative physicochemical data for **Sodium Lauroyl Lactylate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C18H31NaO6	[4][6]
Molecular Weight	366.4 g/mol	[4][6]
Alternate Molecular Weight	294.36 g/mol *	[1][7]
Appearance	White to off-white powder/waxy solid	[2][5]
pH (10% Aqueous Solution)	5.0 - 6.5	[1]
Specific Gravity (@25°C)	1.05 - 1.15	[1]
HLB Value	14.4	[1]
Solubility	Water Soluble, Oil & Alcohol Soluble	[1][5]
Stable pH Range	4 - 8	[3]

*Note: PubChem lists two different structures and molecular weights for compounds identified as "**Sodium lauroyl lactylate**". The more complex diester (MW: 366.4 g/mol) corresponds to the CAS number 13557-75-0.[4][6] A simpler monoester structure (MW: 294.36 g/mol) is also referenced.[1][7] This guide focuses on the compound associated with CAS 13557-75-0.

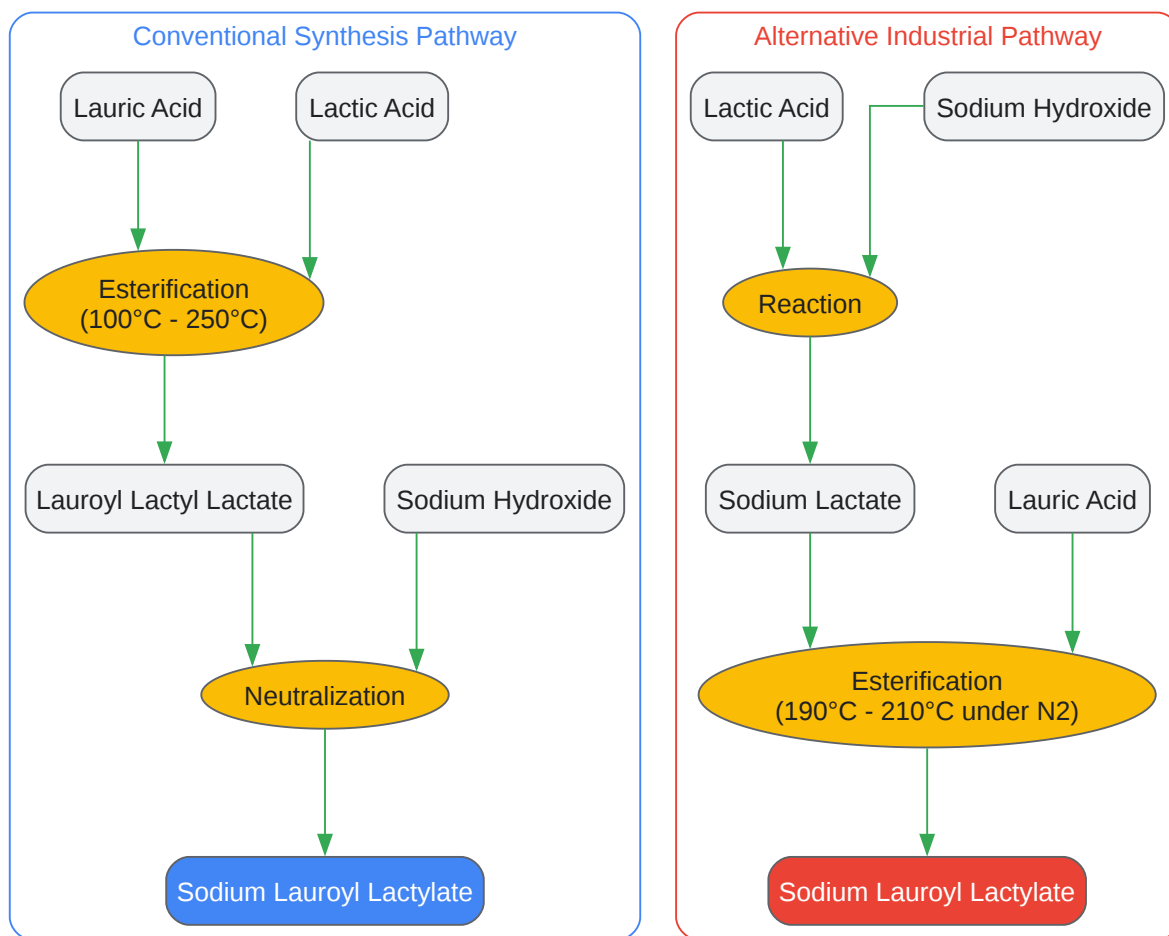
Synthesis and Manufacturing

The primary synthesis of **Sodium Lauroyl Lactylate** involves a two-stage process: esterification followed by neutralization.[4][5]

- Esterification: Lauric acid, a 12-carbon fatty acid, is reacted with lactic acid at elevated temperatures (typically 100°C to 250°C) to form lauroyl lactyl lactate.[4]
- Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the final sodium salt, **Sodium Lauroyl Lactylate**. [4][5]

An alternative industrial method involves first reacting lactic acid with sodium hydroxide to produce sodium lactate.[4][8] This intermediate is then heated to high temperatures (190°C -

210°C) and esterified with lauric acid, often under a nitrogen atmosphere to prevent oxidation.
[4][8]



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Figure 1: Synthesis Pathways for **Sodium Lauroyl Lactate**.

Mechanism of Action and Biological Activity

Surfactant and Emulsifier Activity

As an amphiphilic molecule, SLL orients itself at oil-water interfaces. Its hydrophobic lauryl tail partitions into the oil phase, while the hydrophilic lactylate headgroup remains in the aqueous phase.[4] This action reduces interfacial tension, allowing for the formation and stabilization of emulsions, which is critical in formulations for cosmetics, personal care products, and pharmaceuticals.[2][5][9]

Figure 2: SLL as an Emulsifier at an Oil-Water Interface.

Antimicrobial and Membrane-Disrupting Activity

SLL has demonstrated significant antimicrobial properties.[1][10] Research indicates that lactylates with 12- and 14-carbon fatty acid chains can potently inhibit bacteria such as *E. coli* and *C. perfringens*. [10] In fact, SLL has been reported to be more effective at inhibiting *C. perfringens* infection in poultry than free fatty acids or mono- and diglycerides.[10][11]

The mechanism for this activity involves the disruption of bacterial phospholipid membranes. [10] Biophysical studies suggest that SLL's membrane-disruptive properties are distinct from those of similar surfactants like sodium dodecyl sulfate (SDS), indicating a unique interaction profile that offers a pathway for designing novel antimicrobial agents.[10] The hydrolytic products of SLL, lauric acid and lactic acid, also contribute to transient membrane morphological changes.[10]

Applications in Drug Development and Research

Beyond its use in cosmetics, SLL is utilized in pharmaceutical applications, particularly in drug delivery systems.[9]

- **Enhanced Bioavailability:** Its emulsifying properties are beneficial in liquid pharmaceutical formulations, where it can help improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[9]
- **Topical Formulations:** It is used in the development of topical creams and ointments to enhance the absorption of APIs through the skin.[9]
- **Antimicrobial Research:** SLL serves as a model compound for studying membrane-disruptive interactions and designing new antimicrobial lipids with tailored properties and

biodegradation profiles.[\[10\]](#)

Experimental Protocols

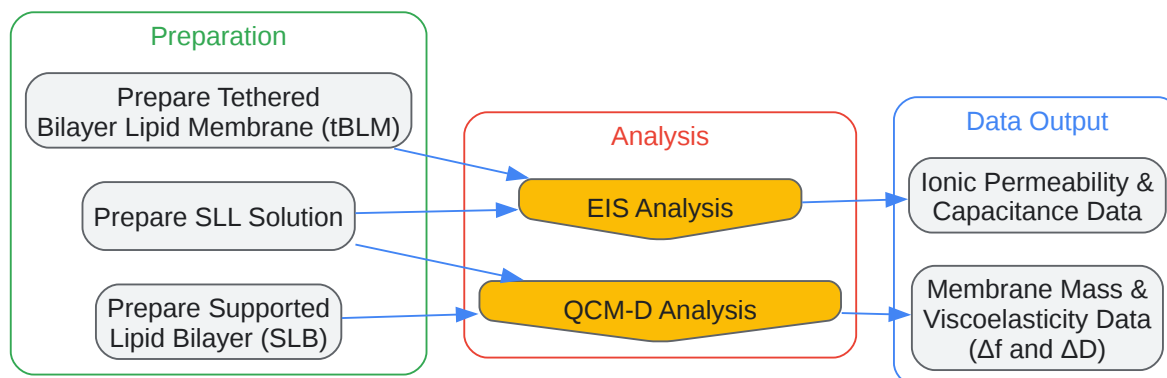
Method for Studying Membrane Disruption

A recent study investigating the membrane-disruptive properties of SLL utilized Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS).[\[10\]](#)

Objective: To track the real-time interactions between SLL and model lipid bilayers.[\[10\]](#)

Methodology:

- Model Membrane Preparation:
 - For QCM-D: A supported lipid bilayer (SLB) platform is created by adsorbing a phospholipid bilayer onto a hydrophilic silica surface.[\[10\]](#)
 - For EIS: A tethered bilayer lipid membrane (tBLM) platform is used.[\[10\]](#)
- Characterization: The critical micelle concentration (CMC) of SLL and control compounds (e.g., lauric acid, SDS) is determined using fluorescence spectroscopy.[\[10\]](#)
- Interaction Analysis (QCM-D):
 - A baseline reading of the stable SLB platform is taken.
 - An SLL solution is introduced, and changes in resonance frequency (Δf) and energy dissipation (ΔD) are monitored in real-time. These changes correspond to alterations in membrane mass and viscoelastic properties.[\[10\]](#)
 - A buffer washing step is performed to assess the reversibility of the interaction.[\[10\]](#)
- Interaction Analysis (EIS):
 - The tBLM platform is used to measure changes in ionic permeability and capacitance upon introduction of SLL, providing data on membrane integrity.[\[10\]](#)



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Figure 3: Experimental Workflow for Membrane Disruption Analysis.

Safety and Toxicology Testing

The safety of SLL has been evaluated using several standard toxicological protocols.

Local Lymph Node Assay (LLNA):

- Protocol: This assay assesses the skin sensitization potential of a substance. Varying concentrations of the test material are applied to the ears of mice. The proliferation of lymphocytes in the draining auricular lymph nodes is then measured.
- SLL Result: At test concentrations up to 50%, **Sodium Lauroyl Lactylate** was classified as a weak skin sensitizer.[12]

Guinea Pig Maximization Test:

- Protocol: A method to detect delayed contact hypersensitivity. It involves an induction phase (intradermal injection and topical application of the test substance) followed by a challenge phase (topical application).
- SLL Result: Classified as a weak skin sensitizer when animals were challenged with a test concentration of 0.5%.[12]

Safety and Toxicology Summary

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that **Sodium Lauroyl Lactylate** is safe for use in cosmetics under current practices, provided the formulation is non-irritating and non-sensitizing.[6] It is generally considered a mild surfactant that does not strip the skin of its natural oils.[1][13]

Test Type	Species	Concentration	Result
Skin Irritation	Rabbit	10%	Non-irritating
Skin Irritation	Rabbit	Undiluted	Data submitted to CIR, details not specified
Skin Sensitization (LLNA)	Mouse	Up to 50%	Weak sensitizer
Skin Sensitization (GPMT)	Guinea Pig	0.5% (challenge)	Weak sensitizer
Protein Binding (TIMES-SS model)	In silico	N/A	Non-binder to skin proteins

[12][14]

The EPA's Safer Choice program has verified SLL as a chemical of low concern based on experimental and modeled data.[6]

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